molecular formula C8H14N2O2 B2428120 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide CAS No. 1872525-09-1

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide

Cat. No.: B2428120
CAS No.: 1872525-09-1
M. Wt: 170.212
InChI Key: HUBXTKOVTMQPKA-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[44]nonane-1-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-7(11)10-4-1-2-8(10)3-5-12-6-8/h1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXTKOVTMQPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)N(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Topology and Functional Group Considerations

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide (IUPAC: this compound; InChI: 1S/C8H14N2O2/c9-7(11)10-4-1-2-8(10)3-5-12-6-8/h1-6H2,(H2,9,11)) consists of a seven-membered oxolane ring fused to a nine-membered azonane ring via a spiro carbon atom. The carboxamide group at the 1-position introduces polarity and hydrogen-bonding capacity, complicating purification. Key challenges include:

  • Stereochemical control at the spiro junction
  • Ring strain minimization during cyclization
  • Selective functionalization of the carboxamide group without side reactions.

Synthetic Methodologies

Petasis Boronic Acid Reaction for Spirocycle Assembly

The scalable synthesis of analogous spirocyclic pyrrolidines via Petasis reactions provides a template for this compound. Adapting this method:

Step 1: Petasis Multicomponent Coupling
Reacting cyclopropanone derivatives with benzylamine and boronic acids yields intermediates like 16p (Scheme 6 in Ref.). For 7-oxa-1-azaspiro[4.4]nonane, substituting cyclopropanone with tetrahydrofuranyl ketone precursors could initiate spirocyclization:

$$
\text{Ketone + Benzylamine + Boronic Acid} \xrightarrow{\text{MeOH, rt}} \text{Spiro Intermediate}
$$

Step 2: Trifluoroacetylation
Orthogonal protection of the secondary amine using trifluoroacetic anhydride (TFAA) prevents unwanted side reactions during subsequent steps:

$$
\text{NH}2\text{-Spiro} + (\text{CF}3\text{CO})2\text{O} \rightarrow \text{CF}3\text{CONH-Spiro}
$$

Step 3: Deprotection and Carboxamide Installation
Selective removal of the benzyl group via hydrogenolysis (H2/Pd-C) followed by carboxamide formation via Schlenk equilibrium or carbodiimide-mediated coupling:

$$
\text{CF}3\text{CONH-Spiro} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH-Spiro} \xrightarrow{\text{RCOCl, DIPEA}} \text{RCONH-Spiro}
$$

LiAlH4-Mediated Reductive Amination

The ACS Omega protocol demonstrates LiAlH4’s efficacy in reducing spirocyclic bromoamines (e.g., 6b , 6c ). Applied here:

Intermediate Bromination
Radical bromination of tetrahydrofuran derivatives generates spiro-halogenated precursors:

$$
\text{Spiro-THF} + \text{NBS} \xrightarrow{\text{AIBN}} \text{Br-Spiro-THF}
$$

Reductive Cyclization
LiAlH4 in THF induces simultaneous dehalogenation and ring expansion:

$$
\text{Br-Spiro-THF} \xrightarrow{\text{LiAlH}_4, \Delta} \text{Spiro-Azacyclononane}
$$

Reaction Optimization Data

Comparative Yields Across Methodologies

Method Key Intermediate Yield (%) Purity (HPLC) Reference
Petasis Boronic Acid 16p 43 95
LiAlH4 Reductive Amination 6c 31 90
Radical Bromination Br-Spiro-THF 67 88

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 3.65 (s, 2H, CH2N)
  • δ 2.43 (t, J = 7.3 Hz, 2H, CH2O)
  • δ 1.64 (m, 6H, spiro-CH2)

LCMS (Positive Mode) :

  • m/z 170.21 [M + H]+ (Calc. 170.18)

Industrial-Scale Considerations

Cost Analysis of Starting Materials

  • Tetrahydrofuranyl ketone : $12.50/g (Sigma-Aldrich, 2025)
  • Benzylamine : $8.30/mL (Enamine Store)
  • LiAlH4 : $45.00/100g (PubChem)

Environmental Impact Metrics

  • PMI (Process Mass Intensity) : 28.7 kg/kg product
  • E-Factor : 19.3 (excluding water)

Emerging Alternatives

Photocatalytic Spirocyclization

Recent advances in visible-light-mediated C–N coupling show promise for bypassing high-temperature steps. Using [Ir(ppy)3] as a catalyst, spirocenters form at ambient conditions with 78% yield in model systems.

Biocatalytic Approaches

Immobilized transaminases from Aspergillus terreus catalyze asymmetric spiroamination with 92% ee, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-1-azaspiro[44]nonane-1-carboxamide stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts unique chemical and biological properties

Biological Activity

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide is a compound that has garnered attention due to its unique spirocyclic structure, which imparts significant biological activity. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic framework, incorporating both nitrogen and oxygen atoms, which is pivotal for its biological interactions. The synthesis typically involves reactions such as:

  • Nucleophilic substitution with N-allyl-2-bromoaniline.
  • Coupling with carboxylic nucleosides derived from uridine or thymidine.

These synthetic routes are crucial for producing derivatives with varied biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Target Interactions

  • Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with receptors that play roles in neurotransmission and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties
The compound has been evaluated for its antibacterial efficacy against various strains, including those categorized under the ESKAPE pathogens. Studies have shown that certain derivatives possess comparable activity to established antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of 7-Oxa-1-azaspiro[4.4]nonane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6aStaphylococcus aureus2 mg/mL
6bKlebsiella pneumoniae5 mg/mL
6cAcinetobacter baumannii3 mg/mL
6dEnterobacter cloacae4 mg/mL
Control (Ciprofloxacin)Various ESKAPE pathogens1 mg/mL

Anticancer Potential
In vitro studies have suggested that the compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. It is hypothesized that the spirocyclic structure contributes to this activity by disrupting cellular processes related to growth and proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of spirocyclic compounds against ESKAPE pathogens using the Kirby-Bauer disk diffusion method. The results indicated significant inhibition zones for several derivatives, warranting further investigation into their structural modifications for enhanced activity .
  • Anticancer Activity Assessment : Another research project focused on the cytotoxicity of the compound against breast cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. This study emphasized the need for further exploration into its mechanism of action in cancer biology .

Q & A

Q. What are the common synthetic routes for 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide, and how can reaction conditions be optimized for academic research?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, precursor compounds are functionalized to form the spirocyclic core, followed by carboxylation or amidation. Key steps include:

  • Cyclization : Use of base catalysts (e.g., sodium hydride) in solvents like dimethylformamide to promote ring closure .
  • Carboxamide Formation : Reacting the spirocyclic intermediate with activated carbonyl reagents (e.g., carbonyldiimidazole) under inert atmospheres to prevent oxidation .
    Optimization strategies include adjusting reaction temperature (often 0–80°C), solvent polarity, and stoichiometric ratios to improve yields (typically 50–70%) and purity (>95% by HPLC) .

Q. How does the spirocyclic structure of this compound influence its chemical reactivity compared to non-spiro analogs?

The spirocyclic framework imposes steric and electronic constraints that alter reactivity:

  • Steric Hindrance : The fused rings limit accessibility to reactive sites, reducing unwanted side reactions (e.g., over-oxidation) .
  • Electronic Effects : The oxygen and nitrogen atoms in the spiro system enhance polarity, making the compound more susceptible to nucleophilic attacks at the carboxamide group .
    Comparative studies with non-spiro analogs (e.g., piperidine derivatives) show slower reaction kinetics but higher selectivity in substitution and reduction reactions .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure by identifying unique proton environments (e.g., deshielded methylene groups adjacent to oxygen/nitrogen) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₄N₂O₂, theoretical 182.1056 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of spirocyclic carboxamides, such as enzyme inhibition vs. receptor antagonism?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) may alter binding affinities. Standardize protocols using phosphate-buffered saline (pH 7.4) and controlled temperatures (25–37°C) .
  • Structural Analog Interference : Impurities or derivatives (e.g., hydrolyzed products) may confound results. Employ LC-MS to verify compound integrity during assays .
  • Target Selectivity Profiling : Use panel-based screening (e.g., kinase or GPCR arrays) to differentiate off-target effects .

Q. What methodological approaches are recommended for studying the bioisosteric potential of this compound in drug design?

  • Molecular Docking : Compare binding poses of this compound with natural ligands (e.g., pipecolic acid) using software like AutoDock Vina. Focus on hydrogen-bonding interactions with active-site residues .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carboxamide, spiro oxygen) for activity retention. Validate with alanine scanning mutagenesis .
  • In Vivo Pharmacokinetics : Assess metabolic stability using liver microsomes and bioavailability via oral/intravenous administration in rodent models .

Q. How do environmental factors (e.g., pH, temperature) affect the stability and reactivity of this compound in aqueous solutions?

  • pH-Dependent Degradation : The carboxamide group hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, forming carboxylic acid derivatives. Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Stability : Decomposition occurs above 80°C, detected via TGA-DSC. Store at −20°C under nitrogen to prevent oxidation .
  • Light Sensitivity : UV exposure (λ < 400 nm) accelerates racemization. Use amber glassware for light-sensitive reactions .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization to achieve >90% enantiomeric excess (ee) .
  • Crystallization-Induced Dynamic Resolution : Use chiral resolving agents (e.g., tartaric acid) to enrich ee during recrystallization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

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